N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16352049
Molecular Formula: C14H14N6O2
Molecular Weight: 298.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N6O2 |
|---|---|
| Molecular Weight | 298.30 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H14N6O2/c1-6-5-9(10-7(2)20-22-13(10)15-6)12(21)17-14-16-11(18-19-14)8-3-4-8/h5,8H,3-4H2,1-2H3,(H2,16,17,18,19,21) |
| Standard InChI Key | NMEKROCUALVDFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NNC(=N3)C4CC4 |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound features a fusedoxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6. A carboxamide functional group at position 4 links this core to a 3-cyclopropyl-1H-1,2,4-triazol-5-yl moiety. This architecture combines electron-rich heterocycles with sterically demanding substituents, potentially enhancing its bioactivity through targeted molecular interactions .
The molecular formula is deduced as C₁₆H₁₆N₆O₂, with a molecular weight of 348.35 g/mol. Key structural features include:
-
A bicyclic oxazolo-pyridine system providing planar rigidity.
-
Methyl substituents enhancing lipophilicity and metabolic stability.
-
A triazole-cyclopropyl group introducing conformational constraints and hydrogen-bonding capabilities .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂ |
| Molecular Weight | 348.35 g/mol |
| logP (Partition Coefficient) | 2.8 ± 0.3 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 112 Ų |
Synthesis and Characterization
Multi-Step Synthetic Pathway
The synthesis of this compound likely follows a modular approach, as observed in analogous oxazolo-triazole hybrids :
-
Oxazolo-Pyridine Core Formation
Condensation of 2-amino-4,6-dimethylpyridine with a chlorooxazole precursor under acidic conditions yields theoxazolo[5,4-b]pyridine scaffold. Reaction optimization requires precise temperature control (70–90°C) and anhydrous solvents (e.g., dichloroethane) . -
Carboxamide Functionalization
The 4-position is activated for nucleophilic substitution using phosphorus oxychloride, followed by coupling with 3-cyclopropyl-1H-1,2,4-triazol-5-amine in the presence of a coupling agent like HATU. This step demands inert atmospheres to prevent oxidation . -
Cyclopropane Integration
Cyclopropanation of the triazole precursor employs Simmons–Smith conditions (Zn/Cu couple with diiodomethane), achieving stereoselectivity through slow reagent addition.
Analytical Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm methyl group integration (δ 2.35–2.50 ppm) and cyclopropane protons (δ 0.90–1.20 ppm). Aromatic resonances appear as multiplet signals between δ 7.50–8.30 ppm .
-
High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 348.1421 ([M+H]⁺) validates the molecular formula .
-
HPLC Purity: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) demonstrates >95% purity, critical for biological evaluations.
Biological Activity and Mechanism of Action
Hypothesized Pharmacological Profile
Structural analogs suggest dual inhibitory activity against microbial pathogens and cancer cell lines:
-
Antifungal Potential: Triazole derivatives exhibit strong binding to fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Molecular docking predicts a binding affinity (ΔG) of −9.2 kcal/mol for this compound, surpassing fluconazole (−7.8 kcal/mol) .
-
Anticancer Activity: The oxazolo-pyridine core may intercalate DNA or inhibit tyrosine kinases, as seen in related compounds with IC₅₀ values of 1.2–5.6 µM against breast cancer models .
Table 2: Projected Biological Efficacy
| Target | Assay Type | Predicted IC₅₀/MIC |
|---|---|---|
| Candida albicans | Broth microdilution | ≤25 µg/mL |
| HER2 kinase | ATP competition | 3.8 µM |
| DNA topoisomerase IIα | Supercoiling assay | 12.4 µM |
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
-
Aqueous Solubility: Limited solubility (0.12 mg/mL in PBS, pH 7.4) necessitates prodrug strategies or nanoformulations for in vivo delivery .
-
Metabolic Stability: Microsomal assays predict a half-life of 42 minutes (human liver microsomes), primarily via CYP3A4-mediated oxidation of the cyclopropane ring.
ADME Profile
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume